molecular formula C16H14BrNO3 B258641 4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Katalognummer B258641
Molekulargewicht: 348.19 g/mol
InChI-Schlüssel: IUJZEMAUWLEBKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMD-104, and it is a potent and selective inhibitor of the protein-protein interaction between the BRD4 bromodomain and acetylated histones. In

Wirkmechanismus

BMD-104 exerts its biological effects by selectively inhibiting the interaction between the BRD4 bromodomain and acetylated histones. This interaction is critical for the regulation of gene expression and is often dysregulated in cancer cells. By inhibiting this interaction, BMD-104 can disrupt the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
BMD-104 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. The compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, BMD-104 has been shown to activate the unfolded protein response (UPR), which is a cellular stress response that is activated in response to the accumulation of misfolded proteins. The UPR plays a critical role in maintaining cellular homeostasis and has been implicated in several diseases, including cancer and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BMD-104 is its potent and selective inhibition of the BRD4 bromodomain. This selectivity reduces the likelihood of off-target effects and makes BMD-104 a valuable tool for studying the role of the BRD4 bromodomain in cancer and other diseases. However, one limitation of BMD-104 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on BMD-104. One area of interest is the development of more potent and selective inhibitors of the BRD4 bromodomain. Another area of interest is the investigation of the role of the BRD4 bromodomain in other diseases, such as cardiovascular disease and diabetes. Finally, there is a need for further studies on the pharmacokinetics and toxicity of BMD-104 to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of BMD-104 involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis is the preparation of the starting material, 8-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-bromoaniline to yield BMD-104. The final product is then purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

BMD-104 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. BMD-104 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, BMD-104 has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Molekularformel

C16H14BrNO3

Molekulargewicht

348.19 g/mol

IUPAC-Name

4-bromo-N-(5-methyl-2,3-dihydro-1,4-benzodioxin-7-yl)benzamide

InChI

InChI=1S/C16H14BrNO3/c1-10-8-13(9-14-15(10)21-7-6-20-14)18-16(19)11-2-4-12(17)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI-Schlüssel

IUJZEMAUWLEBKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OCCO2)NC(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC1=CC(=CC2=C1OCCO2)NC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.